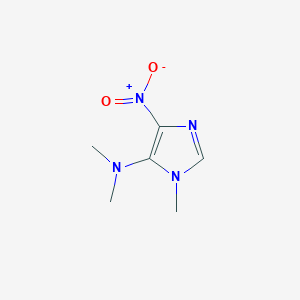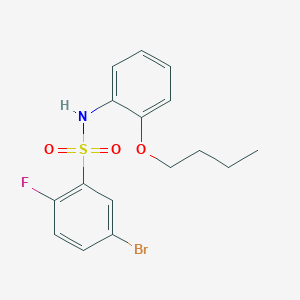
5-bromo-N-(2-butoxyphenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the molecular formula
- It belongs to the class of sulfonamides, which are compounds containing a sulfonamide functional group (–SO₂NH₂).
- The compound’s structure consists of a benzene ring substituted with bromine, fluorine, and a butoxyphenyl group.
5-bromo-N-(2-butoxyphenyl)-2-fluorobenzenesulfonamide: C15H16BrFNO3
and a molecular weight of 338.2 g/mol .Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Possible applications in drug discovery.
Industry: Limited information on industrial applications.
Mechanism of Action
- The exact mechanism of action is not well-documented.
- Potential molecular targets and pathways need further research.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H17BrFNO3S |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-bromo-N-(2-butoxyphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H17BrFNO3S/c1-2-3-10-22-15-7-5-4-6-14(15)19-23(20,21)16-11-12(17)8-9-13(16)18/h4-9,11,19H,2-3,10H2,1H3 |
InChI Key |
KLFRMWHMTQGYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


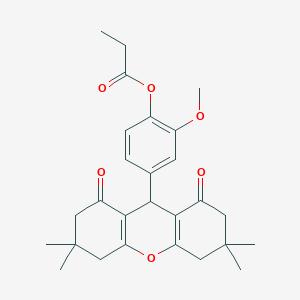
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11512290.png)
![Ethyl 4-[5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)furan-2-yl]benzoate](/img/structure/B11512292.png)
![4-[2-({(1E)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-2,3-dihydro-1H-pyrazol-4-yl]ethylidene}amino)ethyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B11512294.png)
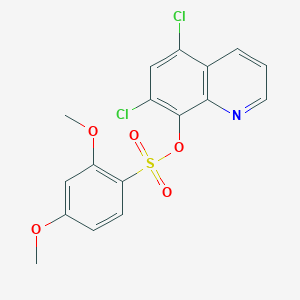
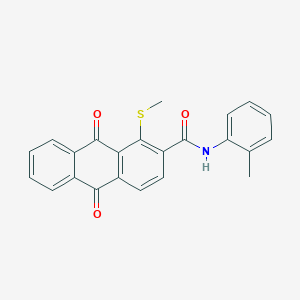
![3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione](/img/structure/B11512312.png)
![(4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11512317.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11512322.png)
![N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide](/img/structure/B11512335.png)
![N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11512339.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]propan-1-amine](/img/structure/B11512341.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11512358.png)
